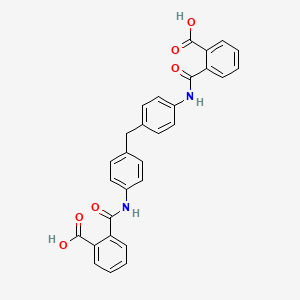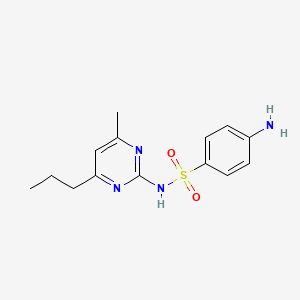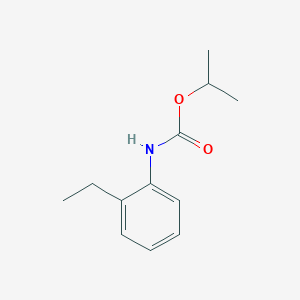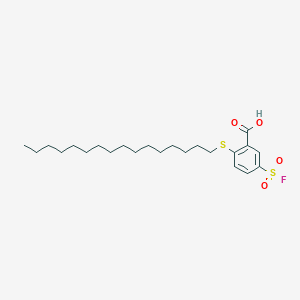![molecular formula C17H14ClN5OS3 B11960309 2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
The synthesis of 2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The initial step involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to form the 1,3,4-thiadiazole ring.
Thioether Formation: The thiadiazole derivative is then reacted with 2-chloroacetohydrazide to introduce the thioether linkage.
Schiff Base Formation: Finally, the compound is treated with pyridine-2-carbaldehyde to form the Schiff base, resulting in the final product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the Schiff base to the corresponding amine.
科学的研究の応用
2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Helicobacter pylori. It is also being investigated for its anticancer properties.
Biological Studies: It is used in studies related to enzyme inhibition, particularly urease inhibition, which is relevant in the treatment of certain infections.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or enzyme function . The compound’s anticancer properties are believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar compounds to 2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide include:
2-[(4-Chlorobenzyl)thio]acetohydrazide: This compound shares a similar core structure but lacks the pyridinylmethylidene moiety.
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide: This derivative has an amino group instead of the chlorobenzyl group and is studied for its urease inhibitory activity.
2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: These compounds have a nitrofuran moiety and are evaluated for their anti-Helicobacter pylori activity.
特性
分子式 |
C17H14ClN5OS3 |
|---|---|
分子量 |
436.0 g/mol |
IUPAC名 |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H14ClN5OS3/c18-13-6-4-12(5-7-13)10-25-16-22-23-17(27-16)26-11-15(24)21-20-9-14-3-1-2-8-19-14/h1-9H,10-11H2,(H,21,24)/b20-9+ |
InChIキー |
XUYPYFQHFLBION-AWQFTUOYSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=NC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)




![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)



